1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Antibacterial Enzyme Inhibition Staphylococcus aureus

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7) is a synthetic fluorinated β-diketone characterized by a 3,4-dichlorophenyl substituent and a trifluoromethyl moiety. Its molecular formula is C10H5Cl2F3O2 with a molecular weight of 285.05 g/mol.

Molecular Formula C10H5Cl2F3O2
Molecular Weight 285.04 g/mol
CAS No. 2712-68-7
Cat. No. B1367065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
CAS2712-68-7
Molecular FormulaC10H5Cl2F3O2
Molecular Weight285.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2
InChIKeyXAYCIVPYZDVHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7): Procurement-Quality Overview and Core Specifications


1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7) is a synthetic fluorinated β-diketone characterized by a 3,4-dichlorophenyl substituent and a trifluoromethyl moiety [1]. Its molecular formula is C10H5Cl2F3O2 with a molecular weight of 285.05 g/mol . This compound functions primarily as a versatile building block in organic synthesis, with documented applications in medicinal chemistry and agrochemical development . Its predicted vapor pressure is 8.79E-06 mmHg at 25°C [2].

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7): Why Substitution with Regioisomeric or Halogen-Analog β-Diketones Compromises Assay Reproducibility


Within the family of aryl-trifluorobutane-1,3-dione building blocks, seemingly minor structural variations can lead to significantly divergent biological and physicochemical properties, making indiscriminate substitution a high-risk strategy for research continuity. The 3,4-dichloro substitution pattern on the phenyl ring of this compound is not interchangeable with regioisomers (e.g., 2,4-dichloro) or mono-halogenated analogs without rigorous re-validation of target engagement and synthetic yields [1]. Quantitative differences in enzyme inhibition potency (as seen for the CrtN target [2]) and predicted vapor pressure [3] demonstrate that each analog possesses a unique property fingerprint. Substituting the target compound with a generic alternative without accounting for these specific, measurable differences can lead to failed reactions, misinterpreted biological data, and irreproducible results, ultimately incurring significant costs in both time and materials.

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7): Head-to-Head Performance Data Against Comparator β-Diketones


Comparative Enzyme Inhibition: IC50 Against S. aureus CrtN (Staphyloxanthin Biosynthesis)

In a direct comparative biochemical assay, 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibits sub-nanomolar inhibition of the 4,4'-diapophytoene desaturase (CrtN) enzyme from Staphylococcus aureus, a key target for virulence factor production [1]. This level of potency demonstrates a functional differentiation from a structurally related comparator.

Antibacterial Enzyme Inhibition Staphylococcus aureus

Physicochemical Differentiation: Predicted Vapor Pressure for Handling and Formulation

Quantitative structure-activity relationship (QSAR) modeling by the U.S. EPA predicts a specific vapor pressure for this compound, a key parameter influencing its behavior in experimental and industrial settings [1]. This value differentiates it from a structurally analogous comparator.

Physicochemical Properties Volatility Formulation

Synthetic Utility: Direct Comparison of Pyrazole Formation Reaction Yields

The compound's utility as a key intermediate is demonstrated in a specific synthetic protocol, providing a quantitative yield baseline . This established route is a primary reason for procuring this specific reagent.

Organic Synthesis Pyrazole Reaction Yield

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 2712-68-7): Evidence-Backed Procurement Scenarios


Targeted Antibacterial Research & Virulence Factor Inhibition Studies

Based on its potent CrtN inhibition (IC50 = 2.10 nM) [1], this compound is ideally suited for research programs focused on disrupting staphyloxanthin biosynthesis in S. aureus. Its specific activity profile makes it a valuable tool compound for target validation and for use as a control in high-throughput screening assays aimed at identifying novel anti-virulence agents.

Synthesis of High-Value Fluorinated Heterocycles (e.g., Pyrazoles)

This compound is a superior choice as a building block for constructing pyrazole-based scaffolds . The established synthetic protocol provides a reliable entry point into a chemical space of interest for pharmaceuticals and agrochemicals, mitigating the risks of low-yielding or failed reactions that can occur with less-tested analogs.

Research Requiring Controlled Volatility and Predictable Physicochemical Behavior

For applications where compound volatility is a critical experimental parameter—such as in long-term stability studies, certain polymer applications, or processes involving elevated temperatures—the predicted low vapor pressure of 8.79E-06 mmHg [2] offers a data-driven rationale for its selection. This quantitative property helps researchers anticipate and control material loss, ensuring experimental consistency and safety.

Technical Documentation Hub

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